molecular formula C11H12N2O7 B097444 Butyl 2,4-dinitrophenyl carbonate CAS No. 15741-91-0

Butyl 2,4-dinitrophenyl carbonate

Cat. No. B097444
CAS RN: 15741-91-0
M. Wt: 284.22 g/mol
InChI Key: UKVCWXQPMRARHZ-UHFFFAOYSA-N
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Description

Butyl 2,4-dinitrophenyl carbonate, also known as DNP-Butyl, is a chemical compound that is widely used in scientific research. It belongs to the class of dinitrophenyl carbamates and is used as a labeling reagent for proteins and peptides. The chemical structure of DNP-Butyl consists of a butyl chain attached to a dinitrophenyl group and a carbamate group. This compound is highly reactive and can form covalent bonds with amino acids in proteins and peptides.

Mechanism Of Action

The mechanism of action of Butyl 2,4-dinitrophenyl carbonate involves the formation of covalent bonds between the carbamate group of Butyl 2,4-dinitrophenyl carbonate and the amino acids in proteins and peptides. This labeling technique is specific to certain amino acid residues such as lysine and histidine, which can be selectively labeled using Butyl 2,4-dinitrophenyl carbonate. The labeling reaction is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures.

Biochemical And Physiological Effects

Butyl 2,4-dinitrophenyl carbonate is a labeling reagent and does not have any direct biochemical or physiological effects. However, the labeled proteins and peptides can be used to study various biochemical and physiological processes such as protein-protein interactions, protein folding, and protein localization in cells.

Advantages And Limitations For Lab Experiments

The advantages of using Butyl 2,4-dinitrophenyl carbonate as a labeling reagent include its high reactivity and specificity towards certain amino acid residues. This labeling technique is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures. The limitations of using Butyl 2,4-dinitrophenyl carbonate include its potential toxicity and the possibility of non-specific labeling of proteins and peptides.

Future Directions

There are several future directions for the use of Butyl 2,4-dinitrophenyl carbonate in scientific research. One direction is the development of new labeling techniques using Butyl 2,4-dinitrophenyl carbonate for specific amino acid residues. Another direction is the application of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein-protein interactions in complex biological systems. Additionally, the use of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein folding and protein stability is an area of active research.

Synthesis Methods

The synthesis of Butyl 2,4-dinitrophenyl carbonate involves the reaction of butyl chloroformate with 2,4-dinitrophenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple and efficient and can be easily scaled up for large-scale production.

Scientific Research Applications

Butyl 2,4-dinitrophenyl carbonate is widely used in scientific research as a labeling reagent for proteins and peptides. It can be used to label specific amino acid residues in proteins and peptides, which can be detected by various analytical techniques such as mass spectrometry and fluorescence spectroscopy. This labeling technique is useful for studying protein-protein interactions, protein folding, and protein localization in cells.

properties

CAS RN

15741-91-0

Product Name

Butyl 2,4-dinitrophenyl carbonate

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

butyl (2,4-dinitrophenyl) carbonate

InChI

InChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3

InChI Key

UKVCWXQPMRARHZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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